N-{4-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide
Description
Chemical Context of Heterocyclic Thiazole-Pyrrole Hybrid Systems
Thiazole and pyrrole rings represent two of the most versatile heterocyclic scaffolds in medicinal chemistry. Thiazoles, characterized by a five-membered ring containing nitrogen and sulfur atoms, exhibit broad bioactivity due to their electron-rich nature and capacity for hydrogen bonding. Pyrroles, with their nitrogen-containing five-membered aromatic rings, contribute to π-π stacking interactions and metabolic stability in drug candidates. Hybrid systems combining these moieties, such as N-{4-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide, leverage synergistic effects to enhance pharmacological properties. For instance, the thiazole-pyrrole framework enables dual-mode interactions with biological targets, such as bacterial enzymes or fungal cell membranes.
The structural complexity of such hybrids arises from the spatial arrangement of functional groups. In the case of the target compound, the 4-methylthiazole subunit introduces steric hindrance, while the 2,5-dihydro-1H-pyrrole ring adopts a partially saturated conformation that may influence binding kinetics. These features highlight the importance of heterocyclic hybridization in optimizing drug-like properties.
Historical Development of Acetamide-Functionalized Thiazole Derivatives
The integration of acetamide groups into thiazole-based compounds emerged as a strategy to improve solubility and target specificity. Early work focused on simple N-phenylacetamide-thiazole conjugates, which demonstrated moderate antibacterial activity against plant pathogens such as Xanthomonas oryzae. Advances in synthetic methodologies, particularly Pd(0)-catalyzed Suzuki cross-coupling, enabled the incorporation of diverse aryl groups into the thiazole scaffold. For example, N-(6-arylbenzo[d]thiazol-2-yl)acetamides synthesized via this method showed enhanced bioactivity compared to non-functionalized analogs.
The evolution toward more complex architectures, such as the title compound, reflects a paradigm shift toward multitarget engagement. By appending a 2-imino-3-thiazolylpyrrole subunit to the acetamide core, researchers aimed to exploit complementary binding modes—a concept validated by studies showing improved efficacy in hybrid systems.
Research Objectives for Structural and Functional Analysis
Recent investigations have prioritized three objectives:
- Structural Elucidation : Determining the compound’s conformation via NMR and X-ray crystallography to identify key pharmacophoric elements.
- Functional Characterization : Evaluating antibacterial and antifungal potency against model organisms, with comparisons to established agents like bismerthiazol.
- Mechanistic Studies : Probing interactions with microbial cell membranes using techniques such as scanning electron microscopy (SEM).
Table 1. Antibacterial Activity of Select Thiazole-Acetamide Derivatives
| Compound | EC₅₀ Against Xanthomonas oryzae (μM) | Reference |
|---|---|---|
| Bismerthiazol | 230.5 | |
| Thiodiazole Copper | 545.2 | |
| N-(4-((4-(4-Fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | 156.7 |
Data from indicate that acetamide-thiazole hybrids surpass conventional agents in efficacy, underscoring the value of structural hybridization.
Properties
Molecular Formula |
C16H16N4O2S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[4-[3-hydroxy-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C16H16N4O2S/c1-9-8-23-16(18-9)14-13(22)7-20(15(14)17)12-5-3-11(4-6-12)19-10(2)21/h3-6,8,17,22H,7H2,1-2H3,(H,19,21) |
InChI Key |
SPQVTHZYCPFWTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=C(CN(C2=N)C3=CC=C(C=C3)NC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Hantzsch Cyclization
The 4-methyl-1,3-thiazol-2-yl unit is synthesized via α-halocarbonyl compounds and thiourea derivatives under basic conditions.
Alternative Methods
For substituted thiazoles, the Cook–Heilbron method (aminonitriles + CS₂) or Robinson–Gabriel cyclization (acylaminocarbonyl + P₄S₁₀) are employed.
Dihydro-Pyrrole Core Formation
Cyclization Reactions
The 2,5-dihydro-1H-pyrrol-1-yl scaffold is synthesized via:
Functional Group Introduction
Hydroxy and imino groups are introduced via:
-
Oxidation/Reduction : Selective oxidation of primary amines or reduction of nitro groups.
-
Nucleophilic Substitution : Halogen displacement with hydroxylamine or ammonia derivatives.
Cross-Coupling and Acetamide Formation
Suzuki-Miyaura Coupling
The phenyl-acetamide moiety is attached via palladium-catalyzed coupling:
Acetamide Synthesis
Acetamidation occurs via:
-
Acetylation : Aniline derivatives treated with acetic anhydride/pyridine.
-
Amide Coupling : EDC/HOBt-mediated activation of carboxylic acids.
Critical Reaction Optimization
Temperature and Solvent Effects
Catalyst Loading
Palladium catalysts (e.g., PdCl₂(dppf)₂) at 1–5 mol% achieve high yields without over-oxidation.
Purification and Characterization
Chromatography
Spectral Data
Challenges and Innovations
Stereoselectivity
The dihydro-pyrrole ring’s stereochemistry is controlled via chiral auxiliaries or asymmetric catalysis.
Scalability
Continuous-flow reactors improve safety and reproducibility for thiazole synthesis.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Hantzsch Cyclization | High yield, simple | Limited substituent flexibility |
| Suzuki Coupling | Broad functional group tolerance | Expensive catalysts |
| Microwave-Assisted Cyclization | Rapid reaction times | Equipment dependency |
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-{4-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs (thiazole, acetamide, or pyrrole derivatives) but differ in substituents and pharmacological profiles:
Pharmacological and Functional Insights
- Pritelivir: This compound is a potent antiviral agent targeting herpesviruses. Its aminosulfonyl and pyridinyl groups enhance interactions with viral thymidine kinase, improving bioavailability and target specificity . In contrast, the hydroxy-imino group in the target compound may influence hydrogen bonding but lacks documented antiviral activity.
- Compound 58: The maleimide-triazole system enables conjugation via click chemistry, making it valuable in drug delivery or bioconjugation .
- Thiazolidinone Derivatives (e.g., ): Thiazolidinones are associated with anti-inflammatory and antimicrobial activities. The fluorophenyl-pyrrole substituent in this analog may enhance lipid solubility, contrasting with the target compound’s polar hydroxyl group .
Physicochemical and Electronic Properties
- The hydroxyl group may enhance aqueous solubility compared to Pritelivir’s sulfonamide .
- For example, the imino group in the target compound may exhibit stronger electron-withdrawing effects than Pritelivir’s pyridinyl group .
Biological Activity
N-{4-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide is a complex organic compound with significant potential in biological applications. Its unique structural features, including a thiazole ring and a pyrrole moiety, contribute to its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H16N4O2S, with a molecular weight of approximately 328.4 g/mol. The compound's structure includes multiple heterocyclic rings and functional groups that enhance its chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 75 µg/mL |
| Enterococcus faecalis | 125 µg/mL |
| Escherichia coli | <125 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant bacterial strains .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through specific biochemical pathways. The mechanism of action appears to involve the modulation of key enzymes and receptors associated with cancer cell growth. Further research is necessary to elucidate these pathways and confirm the compound's efficacy in vivo.
Case Studies
A recent study focused on the synthesis and biological evaluation of this compound found that it exhibited potent activity against several cancer cell lines. The study employed various assays to assess cell viability and apoptosis induction:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
These findings underscore the potential of this compound as a lead candidate for further development in cancer therapeutics .
The biological activity of this compound is believed to result from its interaction with specific molecular targets. These interactions can lead to the inhibition or activation of various biochemical pathways crucial for microbial growth and cancer cell proliferation. Continued research aims to clarify these mechanisms and identify potential therapeutic applications.
Q & A
Basic: What synthetic strategies are employed for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step routes with heterocyclic coupling reactions. For example, coupling a pyrrole-thiazole intermediate with an acetamide-substituted phenyl group under reflux conditions (150°C, 5 hours) using pyridine and zeolite (Y-H) as catalysts . Optimization includes adjusting solvent polarity (e.g., ethanol for recrystallization), pH control during workup, and catalyst loading to improve yields (e.g., 72% yield achieved in analogous syntheses) .
Advanced: How can tautomeric equilibria (amine/imine forms) in the compound’s structure be resolved during spectroscopic analysis?
Answer:
Tautomerism (e.g., 50:50 amine:imine ratio) can be analyzed via temperature-dependent -NMR. Peaks at δ 11.20–10.10 ppm (broad singlets) correspond to NH protons in tautomeric forms. X-ray crystallography or computational modeling (DFT) may further clarify dominant tautomers in solid vs. solution states .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity and purity?
Answer:
Key techniques include:
- -NMR : Assign peaks for NH (δ 13.30 ppm), aromatic protons (δ 7.42–7.58 ppm), and tautomeric protons .
- LC-MS : Confirm molecular weight and detect impurities.
- Elemental analysis : Validate empirical formula .
Advanced: How can computational tools like molecular docking or PASS predict biological activity for untested derivatives?
Answer:
- PASS algorithm : Predicts targets (e.g., kinase inhibition) based on structural descriptors like thiazole and pyrrole motifs .
- Molecular docking : Simulate binding to receptors (e.g., EGFR) using software like AutoDock Vina. Focus on hydrogen bonding with the hydroxy-imino group and hydrophobic interactions with the thiazole ring .
Advanced: How can researchers address low yields in the final coupling step of the synthesis?
Answer:
- Catalyst screening : Test alternatives to pyridine (e.g., DMAP) or zeolite modifications.
- Reaction monitoring : Use TLC/HPLC to identify intermediate degradation.
- Temperature control : Reduce side reactions via stepwise heating (e.g., 80°C → 150°C) .
Basic: What biological targets are commonly investigated for this compound class?
Answer:
- Enzymes : Kinases (e.g., EGFR, VEGFR) due to thiazole’s ATP-binding mimicry.
- Receptors : GPCRs or nuclear receptors (e.g., estrogen receptor) via acetamide’s hydrogen-bonding capacity.
- DNA intercalation : Assessed via fluorescence quenching or comet assays .
Advanced: How to reconcile contradictory biological activity data across studies (e.g., varying IC50_{50}50 values)?
Answer:
- Tautomer-dependent activity : Test pure tautomer isolates.
- Assay conditions : Control pH (affects imine protonation) and solvent (DMSO vs. aqueous buffers).
- Cell line variability : Validate models using CRISPR-edited isogenic lines .
Advanced: What derivatization strategies enhance structure-activity relationships (SAR) for this compound?
Answer:
- Thiazole modification : Introduce electron-withdrawing groups (e.g., -Cl) to boost electrophilic reactivity.
- Pyrrole substitution : Replace 4-methylthiazole with imidazole to alter steric effects.
- Acetamide bioisosteres : Replace with sulfonamide for improved solubility .
Basic: What solubility and formulation challenges arise in preclinical testing?
Answer:
- Low aqueous solubility : Address via co-solvents (e.g., PEG-400) or nanoemulsions.
- Salt formation : Test hydrochloride or sodium salts for improved bioavailability.
- Stability : Monitor degradation under UV light (common for imine bonds) .
Advanced: What reaction mechanisms underpin key synthetic steps (e.g., cyclization or coupling)?
Answer:
- Cyclization : Acid-catalyzed intramolecular dehydration forms the pyrrole ring.
- SAr coupling : Thiazole reacts with acetamide via nucleophilic aromatic substitution (zeolite stabilizes transition state).
- Oxidation : Imine formation from amine precursors using MnO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
